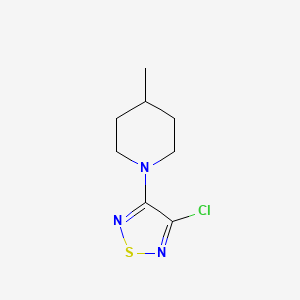

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is a chemical compound with the molecular formula C8H12ClN3S This compound is of interest due to its unique structure, which combines a thiadiazole ring with a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole typically involves the reaction of 4-methylpiperidine with a chlorinated thiadiazole precursor. One common method includes the following steps:

Preparation of 4-methylpiperidine: This can be synthesized from piperidine through methylation using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the thiadiazole ring: The thiadiazole ring can be formed by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride.

Coupling reaction: The final step involves coupling the 4-methylpiperidine with the chlorinated thiadiazole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Coupling reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution products: Depending on the nucleophile, products can include various substituted thiadiazoles.

Oxidation products: Oxidation can lead to sulfoxides or sulfones.

Reduction products: Reduction can yield thiadiazolidines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the synthesized compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those based on the thiadiazole structure, compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Antifungal Activity

In addition to antibacterial properties, derivatives of thiadiazoles have also been assessed for antifungal activity. The testing involved standard fungal strains such as Aspergillus niger and Candida albicans. Results indicated that certain derivatives could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Antidiabetic Potential

Recent studies have highlighted the potential of thiadiazole derivatives in managing diabetes. For instance, compounds similar to this compound have been shown to inhibit α-glucosidase activity significantly. This inhibition can help control blood glucose levels post-meal by slowing carbohydrate digestion .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized various thiadiazole derivatives and evaluated their antimicrobial activities using the disc diffusion method. The results indicated that several derivatives exhibited significant zones of inhibition against tested bacterial strains, with some compounds showing activity comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| A | 20 | Staphylococcus aureus |

| B | 15 | Escherichia coli |

| C | 18 | Pseudomonas aeruginosa |

Case Study 2: Antidiabetic Activity

In another study focusing on the antidiabetic effects of thiadiazoles, researchers synthesized a series of derivatives and tested their α-glucosidase inhibitory action. One derivative showed an IC₅₀ value significantly lower than acarbose, a standard antidiabetic drug, indicating its potential as a therapeutic agent for diabetes management .

| Compound | IC₅₀ (mM) | Comparison to Acarbose (IC₅₀ = 13.88 mM) |

|---|---|---|

| D | 3.66 | 3.7 times more effective |

| E | 7.50 | Comparable |

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-(4-methylpiperidin-1-yl)aniline: Similar in structure but lacks the thiadiazole ring.

4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazole: Similar but without the chlorine atom.

Uniqueness

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is unique due to the combination of the thiadiazole ring and the piperidine moiety, along with the presence of a chlorine atom. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

3-Chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole is a compound of significant interest in pharmacology and agrochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClN₃S

- Molecular Weight : 197.67 g/mol

- CAS Number : 131986-28-2

- Structural Characteristics : The compound features a thiadiazole ring substituted with a chloro group and a piperidine moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell walls and inhibition of critical metabolic pathways .

2. Inhibitory Effects on Monoamine Oxidase (MAO)

A series of studies have explored the potential of thiadiazole derivatives as MAO inhibitors, which are crucial for the treatment of neurodegenerative diseases. The compound was evaluated for its inhibitory activity against MAO-A and MAO-B isoforms using fluorometric assays. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting promising potential as therapeutic agents for mood disorders .

3. GPR119 Agonist Activity

Another significant aspect of this compound is its role as a GPR119 agonist. Research has shown that activation of the GPR119 receptor can enhance glucose-dependent insulin secretion, making it a candidate for diabetes treatment. In vivo studies demonstrated that administration of related compounds led to significant reductions in blood glucose levels in diabetic animal models .

Case Study 1: MAO Inhibition

In an experimental setup, various thiadiazole derivatives were synthesized and tested for their MAO inhibitory activity. The most potent derivative showed an IC₅₀ value of 0.060 μM against MAO-A, indicating a strong potential for therapeutic application in treating depression and anxiety disorders.

| Compound | IC₅₀ (μM) | Remarks |

|---|---|---|

| Compound A | 0.060 ± 0.002 | Most potent MAO-A inhibitor |

| Compound B | 0.241 ± 0.011 | Moderate activity |

| Control (Moclobemide) | 0.040 ± 0.005 | Reference standard |

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several thiadiazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL.

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| E. coli | <50 | Thiadiazole Derivative A |

| S. aureus | <75 | Thiadiazole Derivative B |

Eigenschaften

IUPAC Name |

3-chloro-4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c1-6-2-4-12(5-3-6)8-7(9)10-13-11-8/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEUUVNPSMHDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NSN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.